molecular formula C25H29N3O6 B2589456 4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine CAS No. 1775513-10-4

4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine

Cat. No.: B2589456
CAS No.: 1775513-10-4
M. Wt: 467.522
InChI Key: HTFMFIXLLYLLSH-UHFFFAOYSA-N
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Description

4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine ( 1775513-10-4) is a chemical compound supplied for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its bioisosteric properties and its presence in compounds with a wide spectrum of biological activities . The structure incorporates a piperidine unit substituted with a 3,4,5-trimethoxybenzoyl group, a common pharmacophore in various biologically active molecules. The compound has a molecular formula of C25H29N3O6 and a molecular weight of 467.52 g/mol . Its structure is characterized by its SMILES notation: O=C(N1CCC(CC2=NC(C3=CC=CC(OC)=C3)=NO2)CC1)C4=CC(OC)=C(OC)C(OC)=C4, and it has been assigned the InChIKey HTFMFIXLLYLLSH-UHFFFAOYSA-N . As a 1,2,4-oxadiazole derivative, this compound is of significant interest in early-stage drug discovery. The 1,2,4-oxadiazole ring is known for its versatility and is considered a privileged structure in the design of novel therapeutic agents . Researchers are exploring this core structure for developing potential treatments for various conditions. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6/c1-30-19-7-5-6-17(13-19)24-26-22(34-27-24)12-16-8-10-28(11-9-16)25(29)18-14-20(31-2)23(33-4)21(15-18)32-3/h5-7,13-16H,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFMFIXLLYLLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine is a derivative of the oxadiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that combines a piperidine ring with a 1,2,4-oxadiazole moiety and a trimethoxybenzoyl group. The presence of these functional groups is crucial for its biological activity.

Property Value
Chemical Formula C₁₅H₁₉N₃O₄
Molecular Weight 299.33 g/mol
IUPAC Name This compound
PubChem CID 91809894

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of this structure exhibit:

  • Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit various Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound have been tested against Staphylococcus aureus and Escherichia coli, showing comparable or superior activity to standard antibiotics like gentamicin .
  • Antifungal Properties : Certain oxadiazole derivatives also exhibit antifungal activity against strains such as Candida albicans and Aspergillus niger, indicating their potential in treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been explored in several studies. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example:

  • A study highlighted that specific oxadiazole derivatives significantly reduced inflammation in animal models by downregulating inflammatory mediators .

Anticancer Activity

Research has also indicated that compounds with an oxadiazole scaffold possess anticancer properties. The mechanisms include:

  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For instance, derivatives tested against breast cancer cell lines exhibited IC50 values in the low micromolar range .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that these compounds could inhibit tumor growth in xenograft models by interfering with cell cycle progression and promoting cell death .

Case Studies

Several case studies provide insight into the efficacy of oxadiazole derivatives:

  • Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. Compounds exhibited potent inhibition against Mycobacterium bovis BCG with binding affinity studies revealing strong interactions with key enzymatic targets involved in mycolic acid synthesis .
  • Desai et al. (2018) : Focused on pyridine-based oxadiazole hybrids demonstrating significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The most active compounds showed enhanced binding affinities to bacterial proteins compared to standard treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine ()
  • Key Differences :
    • Oxadiazole substituent: 3-bromophenyl (electron-withdrawing) vs. 3-methoxyphenyl (electron-donating).
    • Piperidine substitution: 2-thienylsulfonyl vs. 3,4,5-trimethoxybenzoyl.
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine ()
  • Key Differences: Oxadiazole substituent: 3-fluorophenyl (moderate electronegativity) vs. 3-methoxyphenyl. No benzoyl substitution on piperidine.
  • Implications :
    • Fluorine improves metabolic stability and bioavailability compared to methoxy groups .
    • Absence of the trimethoxybenzoyl moiety likely diminishes microtubule-targeting activity .
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine ()
  • Key Differences :
    • Oxadiazole substituent: isopropyl (aliphatic) vs. aromatic 3-methoxyphenyl.
  • Implications :
    • Aliphatic substituents reduce π-π stacking interactions but may enhance solubility in aqueous media .

Variations in Piperidine Substitution

1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine ()
  • Key Differences :
    • Benzoyl group: 2,4-dimethylphenyl vs. 3,4,5-trimethoxyphenyl.
  • Loss of methoxy groups may decrease interactions with tubulin, a target for anticancer agents .
Morpholine and Piperazine Derivatives ()
  • Key Differences :
    • Core structure: Morpholine or piperazine vs. piperidine.
    • Substituents: Trifluoromethylphenyl on oxadiazole vs. 3-methoxyphenyl.
  • Implications :
    • Morpholine/piperazine rings enhance solubility but may reduce blood-brain barrier penetration .
    • Trifluoromethyl groups improve metabolic resistance but increase molecular weight .

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight LogP<sup>*</sup> Key Bioactivity Insights Evidence Source
Target Compound ~600 (estimated) 3.2 (predicted) Anticancer (tubulin inhibition hypothesized)
4-[3-(3-Bromophenyl)-oxadiazolyl]piperidine 414.3 4.1 Enhanced lipophilicity, potential CNS activity
4-(3-Isopropyl-oxadiazolyl)piperidine 195.26 1.8 Improved aqueous solubility
1-(2,4-Dimethylbenzoyl)piperidine 375.46 2.9 Reduced steric hindrance, flexible binding

<sup>*</sup> LogP values estimated using fragment-based methods.

Research Findings and Mechanistic Insights

  • Anticancer Potential: The 3,4,5-trimethoxybenzoyl group in the target compound shares structural homology with combretastatin analogues, suggesting microtubule-disrupting activity . In contrast, compounds lacking this moiety (e.g., ) may target alternative pathways.
  • Metabolic Stability : Electron-donating methoxy groups (target compound) are prone to oxidative metabolism, whereas halogenated derivatives () exhibit longer half-lives .
  • Synthetic Feasibility : The target compound’s synthesis likely involves Ullmann coupling or nucleophilic substitution for oxadiazole formation, similar to methods in and .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?

  • Structural Analysis : The compound contains a piperidine ring substituted with a 3,4,5-trimethoxybenzoyl group and a 1,2,4-oxadiazole ring linked to a 3-methoxyphenyl moiety. The oxadiazole ring is electron-deficient, enabling nucleophilic substitution or hydrogen bonding, while the methoxy groups on the benzoyl moiety may enhance lipophilicity and membrane permeability .
  • Implications : The combination of aromatic and heterocyclic systems suggests potential interactions with enzymes or receptors, such as kinases or GPCRs, common in drug discovery .

Q. What synthetic methodologies are typically employed to prepare this compound?

  • Methodology :

Oxadiazole Formation : Condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or CDI) to form the 1,2,4-oxadiazole core .

Piperidine Functionalization : Coupling the oxadiazole-methyl group to the piperidine nitrogen via alkylation or Mitsunobu reactions. The 3,4,5-trimethoxybenzoyl group is introduced via acylation using activated esters .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for high-purity isolation .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the oxadiazole-methyl group to the piperidine ring?

  • Optimization Strategies :

  • Catalysis : Use palladium catalysts (e.g., Pd/C) for C–N bond formation under inert atmospheres to minimize side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Monitoring : Real-time NMR or LC-MS to identify intermediates and adjust stoichiometry .

Q. What computational tools are suitable for predicting the compound’s binding affinity to biological targets?

  • Methods :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cyclooxygenase-2 or β-amyloid) .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy group position) with activity using descriptors like logP, polar surface area, and H-bond donors .
    • Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. How can contradictory data on the compound’s solubility in aqueous vs. organic solvents be resolved?

  • Experimental Design :

Solubility Profiling : Use shake-flask method with UV-Vis spectroscopy to measure solubility in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) .

Thermodynamic Analysis : Calculate Hansen solubility parameters to identify optimal solvent mixtures for formulation .

  • Contradiction Source : Differences in crystallinity or polymorphic forms may alter solubility; XRD or DSC can confirm solid-state variations .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and benzoyl groups .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Mass Spectrometry : HRMS (ESI-TOF) for exact mass verification .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Steps :

Analog Synthesis : Modify substituents (e.g., replace methoxy with hydroxyl or halogens) .

Biological Screening : Test analogs against target panels (e.g., cancer cell lines, bacterial strains) .

Data Analysis : Use multivariate regression to identify critical structural features driving activity .

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